molecular formula C17H14BrN3O2 B7828229 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione

2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione

Cat. No.: B7828229
M. Wt: 372.2 g/mol
InChI Key: JVVWGQRZZKUZQR-UHFFFAOYSA-N
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Description

2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a brominated pyrimidine ring and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-4,6-dimethylpyrimidine and indene-1,3-dione.

    Condensation Reaction: The 5-bromo-4,6-dimethylpyrimidine is reacted with an appropriate amine to form the corresponding amino derivative.

    Coupling Reaction: The amino derivative is then coupled with indene-1,3-dione under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]-2,3-dihydro-1H-indene-1,3-dione
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness: 2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione is unique due to its specific combination of a brominated pyrimidine ring and an indene-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7H,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVWGQRZZKUZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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